2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
Description
2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core fused with a 5-amino-3-(o-tolyl)pyrazole moiety. The o-tolyl group (ortho-methylphenyl) at the 3-position of the pyrazole ring distinguishes it from structurally related derivatives.
Properties
Molecular Formula |
C15H15N5O |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-[5-amino-3-(2-methylphenyl)pyrazol-1-yl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O/c1-9-5-3-4-6-11(9)12-8-13(16)20(19-12)15-17-10(2)7-14(21)18-15/h3-8H,16H2,1-2H3,(H,17,18,21) |
InChI Key |
SCOANNHDYOMYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=NC(=CC(=O)N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The mechanism of action is believed to involve disruption of microbial cellular processes, potentially through interference with metabolic pathways or structural integrity.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation. The ability to form hydrogen bonds and interact with various molecular targets enhances its bioactivity, making it a candidate for further development in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives of 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one against common pathogens. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound, where it was found to significantly reduce cell viability in various cancer cell lines. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and target proteins involved in cancer progression. This provided insights into its mechanism of action and highlighted its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate cellular signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituents, molecular properties, and reported activities:
Key Structural and Functional Insights:
However, bulky groups like tert-butyl () could sterically hinder target binding . The benzo[d]thiazol-2-yl derivative () exhibits weak antifungal activity, suggesting that electron-withdrawing substituents may modulate biological efficacy .
Spectroscopic Characterization: In analogs, the pyrimidinone NH proton resonates at δ ~11.3–11.6 ppm in $ ^1H $ NMR, while pyrazole NH₂ appears as a singlet near δ 5.0–5.3 ppm . The o-tolyl group’s aromatic protons would likely split into distinct signals due to ortho-substitution effects.
Synthetic Pathways: A common method involves condensation of substituted pyrazole amines with pyrimidinone precursors under basic conditions (e.g., sodium methoxide in methanol) . The target compound may follow a similar route using o-tolyl-substituted intermediates.
Research Findings and Data Tables
Table 1: Comparative $ ^1H $ NMR Data for Pyrimidinone Analogs
Table 2: Antimicrobial Activity of Selected Analogs
| Compound | Candida albicans (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Corynebacterium xerosis (MIC, µg/mL) |
|---|---|---|---|
| Benzo[d]thiazol-2-yl derivative (5) | 40 | N/A | N/A |
| THPM2 () | N/A | 35 | 40 |
Biological Activity
The compound 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and implications for therapeutic applications.
Synthesis
The synthesis of 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the reaction of appropriate pyrazole derivatives with substituted pyrimidines. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate to facilitate the formation of the desired product. Notably, the structure can be confirmed using techniques such as NMR and X-ray crystallography, which provide insights into the molecular conformation and bonding patterns.
Biological Activity
The biological activity of this compound has been explored in several studies, revealing a range of pharmacological effects:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one have shown activity against various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2) cells. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways, leading to induced apoptosis in cancer cells .
Anti-inflammatory Effects
In vivo studies have demonstrated that derivatives containing the pyrazole moiety exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models .
Antimicrobial Properties
Some studies have reported antimicrobial activity associated with pyrazole derivatives. The presence of functional groups in 2-(5-Amino-3-(o-tolyl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .
Case Studies
Several case studies highlight the biological activity of similar pyrazole compounds:
- Antitumor Study : A study examining a related pyrazole derivative showed a dose-dependent inhibition of cancer cell growth, with IC50 values indicating potent activity against MCF-7 cells.
- Anti-inflammatory Research : In an experimental model of arthritis, a similar compound demonstrated significant reduction in swelling and pain, correlating with decreased levels of inflammatory markers.
- Antimicrobial Evaluation : Testing against common pathogens revealed that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole and pyrimidine rings can significantly affect potency and selectivity. For instance:
- Substituents on the aromatic ring can enhance lipophilicity and improve cellular uptake.
- Alterations in the amino group can modulate interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
